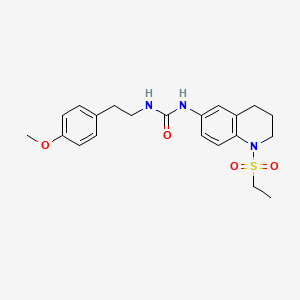
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
Actividad Biológica
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydroquinoline core with an ethylsulfonyl group and a phenethyl urea moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is C15H20N2O3S, with a molecular weight of approximately 320.40 g/mol. The structure includes:
- Tetrahydroquinoline Core : Known for its diverse biological activities.
- Ethylsulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
- Phenethyl Urea Moiety : Potentially contributes to the compound's activity against various diseases.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the tetrahydroquinoline core may engage in hydrophobic interactions with target sites. This dual interaction mechanism could modulate various biochemical pathways, leading to therapeutic effects.
In Vitro Studies
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant biological activities, including:
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in inhibiting lipopolysaccharide (LPS)-induced TNF-alpha production .
- Antitumor Activity : Studies suggest that modifications in the urea structure can enhance inhibitory activity against tumor necrosis factor (TNF) production, indicating potential applications in cancer therapy .
In Vivo Studies
Preliminary animal studies have demonstrated promising results regarding the compound's efficacy:
- Model Organisms : In rat models, certain urea derivatives exhibited significant anti-inflammatory effects when administered orally .
- Behavioral Assays : Compounds derived from similar structures have been assessed in behavioral models for their antidepressant-like effects, showing efficacy at low doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | Methyl instead of ethyl group | Moderate anti-inflammatory activity |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core | Different binding affinities |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | Hydroxyl instead of amine group | Altered reactivity and solubility |
Case Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of tetrahydroquinoline derivatives found that compounds with hydrophobic substituents exhibited enhanced inhibitory effects on TNF-alpha production in LPS-stimulated macrophages. This suggests that structural modifications can significantly impact biological activity.
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer potential of similar compounds, it was observed that certain derivatives could effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the therapeutic promise of such compounds in oncology.
Propiedades
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-29(26,27)24-14-4-5-17-15-18(8-11-20(17)24)23-21(25)22-13-12-16-6-9-19(28-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXZLLIOSQULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













